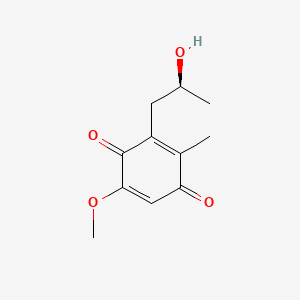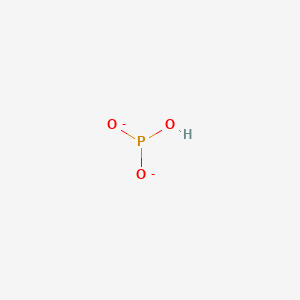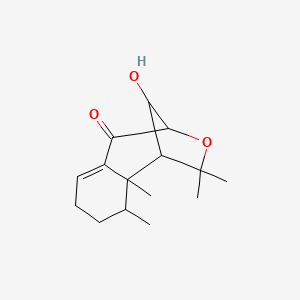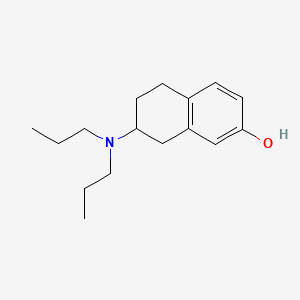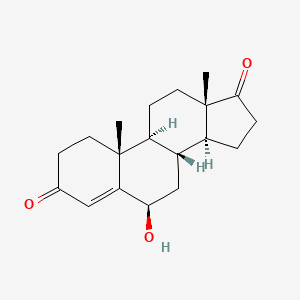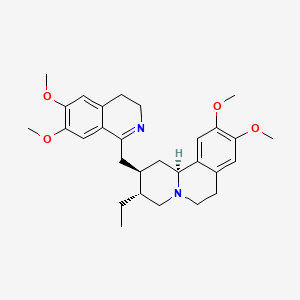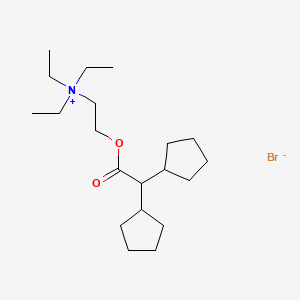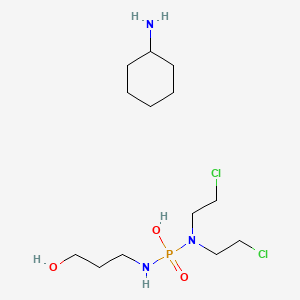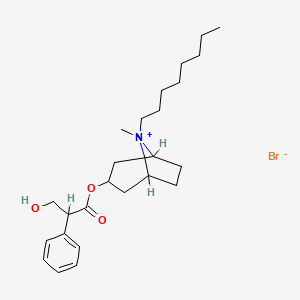
甲基丙基硫醚
描述
Synthesis Analysis
The synthesis of methyl propyl sulfide and similar compounds often involves reactions that highlight the versatility and reactivity of sulfur-containing molecules. One method for synthesizing sulfur and selenium compounds, including those similar to methyl propyl sulfide, utilizes sodium borohydride in ethanol–DMF for E–E bond cleavage at room temperature, providing a straightforward approach to these types of compounds (Bhasin et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of methyl propyl sulfide reveals details about its conformation and the effects of internal rotation. Laboratory rotational spectroscopy has shown that methyl propyl sulfide exhibits three conformers, with fine splittings arising from the internal rotation of the methyl group attached to the sulfur atom. This study provides valuable insights into the molecular structure and dynamics of methyl propyl sulfide (Tulimat et al., 2020).
Chemical Reactions and Properties
Methyl propyl sulfide participates in various chemical reactions that underscore its reactivity and potential for functionalization. One example is its involvement in redox/condensation cascade reactions catalyzed by iron sulfide, demonstrating its utility in synthesizing complex molecules (Nguyen et al., 2013). Additionally, methyl propyl sulfide and related compounds have been used as substrates in rhodium-catalyzed alkyne carbothiolation, illustrating the versatility of sulfides in organic synthesis (Hooper et al., 2012).
Physical Properties Analysis
The physical properties of methyl propyl sulfide, such as its boiling point, density, and solubility, are crucial for understanding its behavior in various environments and applications. While specific studies on the physical properties of methyl propyl sulfide were not highlighted, the general understanding of alkyl sulfides' physical characteristics can be applied to predict its behavior in different settings.
Chemical Properties Analysis
Methyl propyl sulfide's chemical properties, including its reactivity towards nucleophiles and electrophiles, its role in catalysis, and its stability under various conditions, are essential for its application in synthetic chemistry. The reaction of thiyl radicals, including those derived from methyl sulfides, provides insights into the mechanism of sulfide photolysis and its potential for generating complex sulfur-containing molecules (Rao & Knight, 1972).
科学研究应用
构象分析和甲基内旋转: Tulimat 等人 (2020) 对甲基正丙基硫醚进行了一项研究,重点关注其微波光谱,发现了三个构象异构体。这项研究提供了至关重要的光谱参数,有助于理解该分子在不同环境中的行为,包括潜在的星际应用 (Tulimat et al., 2020).
分子振动和力场: Ohsaku (1975) 研究了几种简单的脂肪族硫醚的骨架构象,包括甲基丙基硫醚。这项研究对于理解烷基硫醚的分子振动和结构特征非常重要 (Ohsaku, 1975).
C-S 伸缩振动和分子构象: NogamiNorimasa、SugetaHiromu 和 MiyazawaTatsuo (1975) 对甲基丙基硫醚和相关的烷基硫醚进行了一项研究,考察了 C-S 伸缩频率与特定键周围的内旋转之间的相关性。这项研究提供了对这些化合物的分子构象的见解 (NogamiNorimasa et al., 1975).
汞的生物利用度和甲基化: Benoit、Gilmour 和 Mason (2001) 研究了硫化物对硫酸盐还原菌 Desulfobulbus propionicus 甲基化汞的生物利用度的影响。这项研究对于理解环境中汞的循环及其生化意义至关重要 (Benoit et al., 2001).
四价硫中间体: Minato 等人 (1975) 在 1975 年进行的一项研究涉及甲基硫醚反应中四价硫中间体的形成。这项研究有助于理解涉及硫化合物的化学反应和机制 (Minato et al., 1975).
振动光谱和旋转异构现象: Ohta 等人 (1977) 研究了乙基丙基硫醚和相关化合物的拉曼光谱和红外光谱,有助于了解分子结构和在不同状态下的行为 (Ohta et al., 1977).
毒理学评估: Bastaki 等人 (2018) 对向大鼠施用甲基丙基三硫醚进行了为期 90 天的研究,未发现任何不良影响。这项研究对于了解该化合物在食品和其他应用中的安全性和潜在用途非常重要 (Bastaki et al., 2018).
有机硫化物去除: Sun、Xiong 和 Xu (2008) 探索了在可见光下使用金属酞菁对有机硫化物进行脱臭。这项研究与控制恶臭化合物在环境应用中相关 (Sun et al., 2008).
甲基硫醚蒸气的光解: Rao 和 Knight (1972) 研究了甲基硫醚蒸气的光解,提供了对在特定条件下形成的化学反应和产物的见解 (Rao & Knight, 1972).
甲基丙基硫醚中的孤对电子: Wolfe 和 Shi (2000) 研究了甲基丙基硫醚和相关分子中孤对电子的性质。他们的发现有助于更深入地理解分子相互作用和效应 (Wolfe & Shi, 2000).
作用机制
Target of Action
Methyl propyl sulfide is an organic compound with the chemical formula C4H10S . It is characterized by its methyl and propyl functional groups attached to a sulfur atom
Mode of Action
Sulfur-containing compounds are known to undergo various chemical reactions, including nucleophilic substitution . In such reactions, a nucleophile (an electron-rich species) attacks an electrophilic carbon, leading to the substitution of one group (e.g., a halogen) by another. This could potentially alter the function of target molecules in the body.
Biochemical Pathways
For instance, they can participate in redox reactions, contributing to the regulation of oxidative stress .
Pharmacokinetics
Its physical properties, such as its boiling point of95.5°C and its solubility in organic solvents , suggest that it could be absorbed and distributed in the body. Its metabolism and excretion would likely involve enzymatic processes, potentially involving the liver and kidneys.
Action Environment
The action, efficacy, and stability of Methyl propyl sulfide could be influenced by various environmental factors. For instance, its volatility suggests that it could be lost from pharmaceutical formulations or biological systems unless properly contained. Additionally, its reactivity could be influenced by factors such as pH and the presence of other reactive species.
属性
IUPAC Name |
1-methylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S/c1-3-4-5-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOASGOXWEHUTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073969 | |
| Record name | Propane, 1-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl propyl sulfide | |
CAS RN |
3877-15-4 | |
| Record name | Methyl propyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3877-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl propyl sulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003877154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl propyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PROPYL SULPHIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXA8RQ27B3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Methyl propyl sulfide?
A: Methyl propyl sulfide has the molecular formula C4H10S and a molecular weight of 86.18 g/mol. Spectroscopic data, including Raman and infrared spectra, have been used to characterize its molecular conformation and vibrational modes, specifically focusing on C–S stretching vibrations. [, ] These studies reveal the presence of multiple rotational isomers in the liquid state. []
Q2: How does Methyl propyl sulfide interact with biological systems?
A: While Methyl propyl sulfide has been identified as a volatile component in various biological contexts, such as dog urine [] and the tritrophic interactions between plants, herbivores, and parasitoids, [] its specific interactions with biological targets and downstream effects are not extensively discussed in the provided research papers.
Q3: What is the significance of Methyl propyl sulfide in food science?
A: Methyl propyl sulfide is a volatile sulfur compound found in roasted malt and barley, contributing to the characteristic aromas of these products. [] Its presence is primarily associated with products processed at lower temperatures, such as crystal, amber, and cara malts. []
Q4: How is Methyl propyl sulfide analyzed in complex mixtures?
A: Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for analyzing Methyl propyl sulfide in complex mixtures. [, , , ] Solid-phase microextraction (SPME) is often employed as a sample preparation technique to concentrate volatile compounds before analysis. [, , ] For enhanced sensitivity and selectivity in detecting sulfur compounds, gas chromatography coupled with sulfur-specific pulsed flame photometric detection can be utilized. []
Q5: Are there any computational chemistry studies on Methyl propyl sulfide?
A: Yes, computational chemistry, including density functional theory (DFT) calculations, has been used to investigate the electronic structure and bonding characteristics of Methyl propyl sulfide. [] These studies have provided insights into the nature of lone pairs on sulfur and oxygen atoms and their contribution to the Edward—Lemieux effect (anomeric effect). []
Q6: Can Methyl propyl sulfide be used in molecular modeling studies?
A: Molecular dynamics simulations have been employed to determine the potentials of mean force for the interaction of Methyl propyl sulfide, representing the methionine side chain, with other hydrophobic molecules in an aqueous environment. [, ] These studies provide valuable data for understanding the behavior of Methyl propyl sulfide in biological systems and can be used in coarse-grained protein folding simulations. [, ]
Q7: What is known about the environmental impact of Methyl propyl sulfide?
A: While the provided research papers do not directly address the environmental impact of Methyl propyl sulfide, its presence as a volatile organic compound in various biological samples suggests its potential release into the environment. [, , ] Further research is needed to evaluate its ecotoxicological effects and potential for biodegradation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



